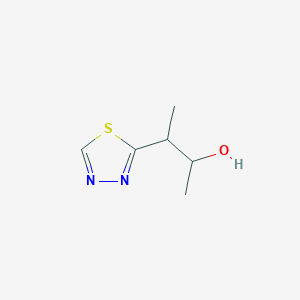
3-(1,3,4-Thiadiazol-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3,4-Thiadiazol-2-yl)butan-2-ol is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Thiadiazol-2-yl)butan-2-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,3,4-thiadiazole derivatives with butan-2-ol in the presence of a catalyst. The reaction conditions may include the use of solvents such as ethanol or methanol and heating the reaction mixture to a specific temperature to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,3,4-Thiadiazol-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(1,3,4-Thiadiazol-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death . In cancer cells, the compound may inhibit specific enzymes or signaling pathways that are essential for cell proliferation and survival .
Comparison with Similar Compounds
3-(1,3,4-Thiadiazol-2-yl)butan-2-ol can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and antifungal properties.
1,3,4-Thiadiazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
1,3,4-Thiadiazole-2-amine: Studied for its potential anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-(1,3,4-Thiadiazol-2-yl)butan-2-ol is a compound belonging to the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The data presented includes case studies and research findings that highlight the compound's potential applications in pharmaceuticals.
Chemical Structure and Properties
The structure of this compound can be analyzed for its functional groups that contribute to its biological activity. The thiadiazole ring is significant for its pharmacological properties due to the presence of nitrogen and sulfur atoms which enhance interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit broad-spectrum antimicrobial properties. For instance:
- A study on 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols demonstrated potent antifungal activity against various pathogenic fungi while showing low toxicity to human cells .
- The compound's mechanism of action may involve disruption of fungal cell membranes or interference with essential metabolic pathways .
Anticancer Activity
Numerous studies have reported the anticancer potential of thiadiazole derivatives:
- A specific derivative demonstrated significant antiproliferative effects against various cancer cell lines including breast carcinoma (T47D) and colon carcinoma (HT-29), with IC50 values indicating effective inhibition without notable toxicity to normal cells .
- Another study highlighted that modifications in the thiadiazole structure could enhance anticancer activity through mechanisms such as cell cycle arrest and apoptosis induction .
Anti-inflammatory Properties
Thiadiazole compounds have shown promise in reducing inflammation:
- Compounds from the 1,3,4-thiadiazole group were evaluated for their anti-inflammatory effects in vitro, demonstrating a capacity to inhibit pro-inflammatory cytokines .
Neuroprotective Effects
The neuroprotective potential of thiadiazole derivatives has also been investigated:
- Specific studies have linked these compounds to reduced oxidative stress and neuroinflammation in models of neurodegenerative diseases .
Case Studies
The biological activities of this compound are attributed to several mechanisms:
- Cell Membrane Disruption : Particularly in microbial cells.
- Inhibition of Enzymatic Pathways : In cancer cells leading to apoptosis.
- Reduction of Reactive Oxygen Species (ROS) : Contributing to neuroprotection.
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
3-(1,3,4-thiadiazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C6H10N2OS/c1-4(5(2)9)6-8-7-3-10-6/h3-5,9H,1-2H3 |
InChI Key |
WDRJUKPDJZMWHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=CS1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















